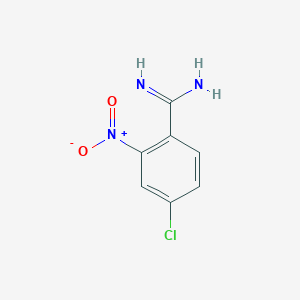

4-Chloro-2-nitrobenzenecarboximidamide

Description

Properties

IUPAC Name |

4-chloro-2-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3H,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZREORFWNALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrobenzenecarboximidamide typically involves the nitration of 4-chlorobenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4ClCONH2} + \text{HNO3} \rightarrow \text{C6H3Cl(NO2)CONH2} + \text{H2O} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxy-2-nitrobenzenecarboximidamide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 4-Chloro-2-aminobenzenecarboximidamide.

Substitution: 4-Hydroxy-2-nitrobenzenecarboximidamide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Chloro-2-nitrobenzenecarboximidamide has been studied for its antimicrobial properties. Research indicates that it can act as an effective antibacterial agent against various strains of bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anti-cancer Properties

Studies have explored the potential of this compound in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for developing novel anticancer drugs. The nitro group in its structure is believed to play a crucial role in its cytotoxic effects against specific cancer cell lines.

Agrochemical Applications

Fungicide Development

The compound is recognized as an intermediate in the synthesis of fungicides, particularly in the development of novel agrochemicals like Boscalid. Boscalid is used widely in agriculture for controlling fungal diseases in crops. The synthesis pathway involving this compound has been optimized to enhance yield and reduce environmental impact during production .

Pesticide Formulations

Beyond fungicides, this compound is explored for its potential use in formulating pesticides. Its effectiveness against pests and relatively low toxicity towards non-target organisms make it a favorable candidate for sustainable agricultural practices.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nitration Reactions: The introduction of nitro groups into aromatic compounds is essential for synthesizing this compound.

- Amidation Reactions: Converting carboxylic acids to amides using amines is a critical step in its synthesis.

Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nitration | Chlorobenzene, Nitric Acid | Acidic conditions |

| 2 | Amidation | Amine (e.g., guanidine) | Heat/solvent conditions |

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of this compound:

- Antibacterial Studies: A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Fungicidal Efficacy: Research on Boscalid showed that formulations containing this compound provided superior control over fungal pathogens compared to traditional fungicides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-nitrobenzamide

- Structure : Features a nitro group at C4 of the benzamide ring and a 4-chlorophenyl group linked via an amide (–CONH–).

- Key Properties: Hydrogen Bonding: The amide group forms strong intermolecular N–H···O bonds, creating zigzag chains in the crystal lattice . Planarity: The two aromatic rings are nearly coplanar (dihedral angle: 4.63°), enhancing π-π stacking and rigidity. Solubility: The amide group increases polarity, but the rigid backbone limits solubility in non-polar solvents.

However, the imine (C=NH) may reduce thermal stability compared to the carbonyl (C=O) in amides .

4-Chloro-2-nitrobenzoic Acid

- Structure : Contains a carboxylic acid (–COOH) group instead of carboximidamide.

- Key Properties :

- Acidity : The –COOH group (pKa ~2.5) is significantly more acidic than carboximidamide (pKa ~8–10 for imidamides).

- Solubility : High solubility in polar solvents (e.g., water, alcohols) due to ionization.

Comparison : The carboximidamide group in the target compound lacks ionizable protons under physiological conditions, likely reducing water solubility but improving lipid membrane permeability compared to benzoic acid derivatives .

4-Chloro-2-nitrobenzonitrile

- Structure : Features a nitrile (–CN) group.

- Key Properties :

- Electron-Withdrawing Effect : The –CN group strongly deactivates the benzene ring, directing electrophilic substitution to meta positions.

- Reactivity : Nitriles are precursors for amines or carboxylic acids via hydrolysis.

Comparison : The carboximidamide group offers nucleophilic NH2 sites for further functionalization, a contrast to the inert nitrile group. This makes the target compound more versatile in synthetic applications .

Substituent Position and Steric Effects

The ortho-nitro and para-chloro substituents in this compound create steric hindrance and electronic effects distinct from analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (), where the chloro group is at the meta position. The ortho nitro group in the target compound may:

- Enhance Reactivity : The nitro group at C2 activates adjacent positions for electrophilic or nucleophilic attacks.

Data Table: Structural and Inferred Properties

Research Implications

The carboximidamide group in this compound offers unique advantages over amides, nitriles, and carboxylic acids:

- Biological Applications: The NH2 groups may act as hydrogen-bond donors for targeting enzymes or receptors.

- Materials Science : Reduced intermolecular hydrogen bonding (vs. amides) could enhance processability in polymers, as seen in modified polyimides .

Further studies on synthesis, crystallography, and solubility are needed to validate these hypotheses.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-nitrobenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between a nitro-substituted benzoyl chloride and a substituted amine. For example, 4-nitrobenzoyl chloride reacts with chlorophenethylamine under anhydrous conditions in dichloromethane (DCM) with triethylamine as a base. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. For nitro-group retention, avoid reducing agents and monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 7.8–8.2 ppm for nitro-substituted ring) and imidamide NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and nitro groups (C-NO₂, δ ~145 ppm).

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ peaks. For example, a molecular ion at m/z 240.05 (calculated for C₇H₅ClN₃O₂).

- UV-Vis : A λₐᵦₛ ~310 nm (π→π* transition in nitro-aromatic systems). Cross-validate with literature or analogs like N-(3-chlorophenethyl)-4-nitrobenzamide .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These reveal electrophilic/nucleophilic sites, such as the nitro group’s electron-withdrawing effect and the imidamide’s nucleophilic NH. Compare computed IR spectra with experimental data to validate vibrational modes (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹). Discrepancies in bond lengths (>0.02 Å) may indicate solvation effects unaccounted for in gas-phase calculations .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (DMSO concentration ≤0.1%).

- SAR Analysis : Compare substituent effects. For example, replacing chloro with bromo may enhance lipophilicity (logP ↑0.5), altering membrane permeability.

- Meta-Analysis : Pool data from studies like Rajmohan et al. (2023), which evaluated bioactivity under varied conditions, and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : In polar aprotic solvents (e.g., DMF), the nitro group directs nucleophiles (e.g., hydroxide) to the para position via resonance stabilization. At elevated temperatures (>60°C), steric effects dominate, favoring meta substitution. Monitor using HPLC (C18 column, acetonitrile/water gradient) to quantify product ratios. For example, a 70:30 meta:para ratio in DMF at 80°C vs. 20:80 in THF at 25°C .

Data Contradiction and Validation

Q. How can researchers validate chiral purity in enantiomeric derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers (retention time difference ≥2 min).

- Circular Dichroism (CD) : Compare Cotton effects at λ ~250 nm (aromatic transitions) and ~210 nm (imidamide moiety).

- X-ray Crystallography : Resolve absolute configuration, as done for analogs like 4-cyano-N-(2-fluorophenyl)benzamide, which confirmed planar chirality via InChI-based structural encoding .

Q. What degradation pathways are observed for this compound under acidic vs. alkaline conditions?

- Methodological Answer :

- Acidic (pH <3) : Hydrolysis of the imidamide group to carboxylic acid (confirmed by FTIR loss of NH stretch at ~3350 cm⁻¹).

- Alkaline (pH >10) : Nitro group reduction to amine (UV-Vis shift from λₐᵦₛ 310 nm to 280 nm).

- Accelerated Stability Testing : Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life. For example, t₉₀ (time to 90% potency) decreases from 12 months at 25°C to 3 months at 40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.